An In-Depth Technical Guide to 2-Acetyl-4-nitropyrrole (C₆H₆N₂O₃) for Advanced Research Applications
An In-Depth Technical Guide to 2-Acetyl-4-nitropyrrole (C₆H₆N₂O₃) for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-4-nitropyrrole, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its core molecular properties, spectroscopic signature, synthetic pathways, and key chemical reactivities. This document is structured to provide not only foundational data but also field-proven insights into its practical applications and strategic considerations for its use as a synthetic intermediate. With a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , this compound serves as a versatile building block, though its inherent biological activity necessitates careful handling and strategic application in drug development pipelines.[1][2]
Core Molecular Profile
2-Acetyl-4-nitropyrrole, with the IUPAC name 1-(4-nitro-1H-pyrrol-2-yl)ethanone, is a substituted pyrrole featuring both an electron-withdrawing acetyl group at the C2 position and a strongly electron-deactivating nitro group at the C4 position.[1] This substitution pattern profoundly influences the electronic character and reactivity of the pyrrole ring. The planar structure of the molecule allows for maximum orbital overlap and electronic conjugation between the aromatic ring and its substituents.[1]
| Identifier | Value |
| IUPAC Name | 1-(4-nitro-1H-pyrrol-2-yl)ethanone[1] |
| CAS Number | 32116-24-8[1][2] |
| Molecular Formula | C₆H₆N₂O₃[1][2][3] |
| Molecular Weight | 154.12 g/mol [1][2][3] |
| Canonical SMILES | CC(=O)C1=CC(=CN1)[O-][1] |
| InChI Key | DBXRYIUQTXMTEV-UHFFFAOYSA-N[1] |
The molecule's architecture includes an N-H group that can act as a hydrogen bond donor and multiple oxygen atoms in the acetyl and nitro groups that serve as hydrogen bond acceptors, influencing its solid-state packing and solubility.[1]
Caption: Molecular structure with standard IUPAC numbering.
Spectroscopic & Physicochemical Characterization
The unique electronic arrangement of 2-Acetyl-4-nitropyrrole gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
Physicochemical Properties
| Property | Value |
|---|
| Appearance | Typically a crystalline solid[1] |
Spectroscopic Data
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Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is highly characteristic. The proton at the C3 position is expected to appear around δ 7.25 ppm, while the proton at the C5 position resonates further downfield at approximately δ 7.53 ppm.[1] The small coupling constant between them (J₃₅ ≈ 1.60 Hz) confirms their meta-relationship.[1] The N-H proton typically appears as a broad singlet in the downfield region, and the methyl protons of the acetyl group present as a sharp singlet in the upfield region.[1]
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption for the acetyl carbonyl (C=O) stretch, characteristic stretches for the nitro group (N-O, symmetric and asymmetric), and a peak corresponding to the N-H stretch of the pyrrole ring.
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Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) corresponding to its molecular weight of 154.12 g/mol .
Synthesis and Reactivity
3.1. Synthetic Pathway: Nitration of 2-Acetylpyrrole
The most common laboratory synthesis involves the direct nitration of 2-acetylpyrrole. This reaction presents a classic case of competing directing effects in electrophilic aromatic substitution. The pyrrole ring itself is activating and directs electrophiles to the ortho (C2, C5) and meta (C3, C4) positions, while the acetyl group at C2 is deactivating and a meta-director (to C4).
This competition results in the formation of a mixture of isomers, primarily 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole.[3] The separation of these isomers, typically achieved by column chromatography, is a critical step in obtaining the pure C4-nitro product.
Caption: General workflow for the synthesis of 2-Acetyl-4-nitropyrrole.
Experimental Protocol: Nitration of 2-Acetylpyrrole [3]
-
Preparation: Dissolve 2-acetylpyrrole in acetic anhydride and cool the solution to -40°C in an appropriate cooling bath (e.g., dry ice/acetone).
-
Addition of Nitrating Agent: Slowly add a pre-cooled solution of nitric acid in acetic anhydride to the reaction mixture, ensuring the temperature does not rise above -20°C.
-
Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid via silica gel column chromatography to separate the 4-nitro and 5-nitro isomers.
3.2. Key Chemical Reactivity
The functional groups of 2-acetyl-4-nitropyrrole make it a versatile intermediate.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (2-acetyl-4-aminopyrrole) using various reagents (e.g., SnCl₂, H₂/Pd-C). This product is a highly valuable bifunctional building block for synthesizing complex heterocyclic systems.[1]
-
Condensation Reactions: The acetyl group's carbonyl carbon is electrophilic and can participate in condensation reactions to form imines, hydrazones, or other derivatives.[1]
-
Further Ring Substitution: The presence of two deactivating groups makes further electrophilic substitution on the pyrrole ring challenging but not impossible under forcing conditions.
Applications in Research & Development
The utility of 2-acetyl-4-nitropyrrole stems from its role as a precursor to more complex molecules with potential biological or material applications.
4.1. Intermediate in Organic Synthesis
The compound is a key starting material for creating diverse chemical structures.[1] The rare 2-nitropyrrole motif is found in the heronapyrrole family of antibiotic natural products, highlighting the importance of synthetic access to such building blocks.[4][5] The ability to selectively modify either the nitro or the acetyl group provides synthetic flexibility.
4.2. Relevance in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the blockbuster drug Atorvastatin (Lipitor) and the anticancer agent Sunitinib (Sutent).[6][7] While 2-acetyl-4-nitropyrrole itself exhibits mutagenic and cytotoxic properties, this is not uncommon for nitroaromatic compounds.[1][8]
Expertise Insight: In a drug discovery context, the nitro group is often considered a "structural alert" or a potential toxicophore. However, it is also a valuable synthetic handle. The primary strategy involves using 2-acetyl-4-nitropyrrole as an intermediate, where the nitro group is converted into a more benign functional group (like an amine or amide) in a later synthetic step. This approach leverages the synthetic utility of the nitro group while mitigating its toxicological risks in the final drug candidate.
Caption: Logical flow from the core scaffold to research applications.
Safety and Handling
Given the documented cytotoxic and mutagenic properties of nitropyrrole derivatives, 2-acetyl-4-nitropyrrole should be handled with appropriate care.[1][8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory.
Concluding Remarks
2-Acetyl-4-nitropyrrole is more than a simple chemical compound; it is a strategic intermediate for advanced chemical synthesis. Its well-defined molecular structure, predictable reactivity, and relevance to medicinally important scaffolds make it a valuable tool for researchers. Understanding its synthesis, including the challenges of isomeric separation, and its potential toxicological profile are key to leveraging its full potential in the development of novel pharmaceuticals and functional materials.
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